molecular formula C20H16ClNO2 B5854649 N-(4-chlorobenzyl)-2-phenoxybenzamide

N-(4-chlorobenzyl)-2-phenoxybenzamide

Cat. No.: B5854649
M. Wt: 337.8 g/mol
InChI Key: LPGGMRAUGFUFMF-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Pharmaceutical Research

Benzamides are a significant class of organic compounds characterized by a carbonyl group attached to a nitrogen atom. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active molecules. The versatility of the benzamide core allows for extensive chemical modification, making it a privileged scaffold in drug discovery. nih.gov Benzamide derivatives have been successfully developed into drugs with a broad spectrum of pharmacological activities, including antiemetic, antipsychotic, antidepressant, and antihypertensive agents. nih.govnih.gov Furthermore, ongoing research has highlighted their potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents. nih.govgoogle.com The ability of the benzamide functional group to participate in hydrogen bonding and other non-covalent interactions is crucial for its binding to various biological targets, such as enzymes and receptors. semanticscholar.org

Significance of the Phenoxy and Chlorobenzyl Moieties in Drug Design

The incorporation of specific functional groups, or moieties, is a key strategy in drug design to modulate the pharmacological and pharmacokinetic properties of a lead compound. The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom, is a recurring feature in many approved drugs. nih.govdrugbank.comnih.gov Its presence can enhance a molecule's binding affinity to its target through hydrophobic and π–π stacking interactions. drugbank.com The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further contributing to target engagement. drugbank.com The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov

The chlorobenzyl moiety, a benzyl (B1604629) group substituted with a chlorine atom, also plays a significant role in medicinal chemistry. The introduction of a chlorine atom can have profound effects on a molecule's properties. Halogen atoms, like chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity. The presence of chlorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets. The 4-chloro substitution pattern, as seen in N-(4-chlorobenzyl)-2-phenoxybenzamide, is a common feature in many bioactive compounds.

Overview of this compound as a Research Candidate

This compound is a synthetic compound that integrates the benzamide scaffold with both a phenoxy and a 4-chlorobenzyl moiety. Its chemical structure suggests a molecule with the potential for a range of biological activities, stemming from the synergistic contribution of its constituent parts. The 2-phenoxy substitution on the benzamide ring is a notable feature, as the position of substituents can significantly impact a molecule's conformation and interaction with biological targets. While extensive research on this specific compound is not widely published, its structural components are well-documented in medicinal chemistry literature, making it a compelling candidate for further investigation.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC20H16ClNO2
Molecular Weight351.80 g/mol
IUPAC NameThis compound
SMILESClc1ccc(CNc(c2ccccc2Oc3ccccc3)=O)cc1
Physical DescriptionSolid (predicted)

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound is multifaceted. The combination of a proven pharmacophore, the benzamide group, with two moieties known to enhance biological activity, the phenoxy and chlorobenzyl groups, presents a unique opportunity for the discovery of novel therapeutic agents. Research into this compound could elucidate the structure-activity relationships of this particular arrangement of functional groups. For instance, studies could explore how the interplay between the phenoxy and chlorobenzyl moieties influences the compound's binding affinity and selectivity for various biological targets.

Given the broad range of activities associated with benzamides and phenoxy-containing compounds, a comprehensive investigation of this compound could explore its potential in several therapeutic areas, such as oncology, infectious diseases, and inflammatory disorders. nih.govgoogle.comdrugbank.com The synthesis and biological evaluation of a library of analogues, with modifications to the phenoxy and chlorobenzyl rings, could provide valuable insights into the key structural features required for optimal activity. drugbank.com Such studies would not only contribute to the understanding of this specific compound but also to the broader field of medicinal chemistry and rational drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGGMRAUGFUFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Chlorobenzyl 2 Phenoxybenzamide

Retrosynthetic Analysis of N-(4-chlorobenzyl)-2-phenoxybenzamide

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the amide bond. This is a common and logical strategy for amide synthesis, as numerous methods exist for the formation of this functional group. numberanalytics.com This disconnection yields two key precursors: 2-phenoxybenzoic acid and 4-chlorobenzylamine (B54526).

Further disconnection of the 2-phenoxybenzoic acid precursor at the ether linkage reveals phenol (B47542) and a 2-halobenzoic acid derivative (e.g., 2-chlorobenzoic acid or 2-fluorobenzoic acid) as potential starting materials. This bond is typically formed via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. rhhz.netucl.ac.uk The 4-chlorobenzylamine can be traced back to 4-chlorobenzyl chloride or 4-chlorobenzonitrile. researchgate.netnih.gov This retrosynthetic approach provides a clear and strategic pathway for the synthesis of this compound from readily available starting materials.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound is strategically divided into the formation of the 2-phenoxybenzoic acid backbone and the subsequent coupling with 4-chlorobenzylamine.

Amide Bond Formation Strategies for this compound Synthesis

The crucial step in the synthesis of this compound is the formation of the amide bond between 2-phenoxybenzoic acid and 4-chlorobenzylamine. Several established methods can be employed for this transformation, each with its own set of advantages and disadvantages.

One of the most common approaches involves the activation of the carboxylic acid group of 2-phenoxybenzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. numberanalytics.com Treatment of 2-phenoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-phenoxybenzoyl chloride. This highly reactive intermediate can then be reacted with 4-chlorobenzylamine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, a wide array of coupling reagents can be utilized to facilitate the direct amidation of 2-phenoxybenzoic acid with 4-chlorobenzylamine. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions compared to the acyl chloride method. numberanalytics.com The choice of coupling reagent can be critical for optimizing the yield and purity of the final product.

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationActivating SpeciesByproducts
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACO-acylisoureaWater-soluble urea (B33335)
DicyclohexylcarbodiimideDCCO-acylisoureaDicyclohexylurea (DCU)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUActivated esterTetramethylurea
N,N'-CarbonyldiimidazoleCDIAcylimidazolideImidazole, CO₂

The selection of the appropriate coupling reagent and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and minimizing side reactions. For instance, the use of EDC is often preferred in laboratory settings due to the easy removal of its water-soluble urea byproduct during aqueous workup.

Phenoxylation Reactions in 2-Phenoxybenzamide (B1622244) Synthesis

The synthesis of the key intermediate, 2-phenoxybenzoic acid, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. rhhz.netucl.ac.uk This reaction involves the coupling of a phenol with an aryl halide. In this specific case, phenol is reacted with a 2-halobenzoic acid, such as 2-chlorobenzoic acid, in the presence of a copper catalyst and a base. organic-chemistry.org

The traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. rhhz.net However, modern modifications of this reaction have been developed that utilize catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with ligands that can accelerate the reaction and allow for milder conditions. nih.govchemicalbook.com The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and solvent, like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can significantly influence the reaction efficiency. rhhz.netnih.gov Microwave-assisted Ullmann condensations have also been reported to significantly reduce reaction times and improve yields. organic-chemistry.org

An alternative approach for the synthesis of diaryl ethers is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. However, for the formation of the C-O bond in 2-phenoxybenzoic acid, the copper-catalyzed Ullmann condensation remains a more traditional and often more cost-effective method. chemicalbook.com

Introduction of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl moiety is introduced into the final molecule through the use of 4-chlorobenzylamine as a nucleophile in the amide bond formation step. 4-Chlorobenzylamine can be synthesized through various routes. A common laboratory-scale method is the reduction of 4-chlorobenzonitrile. nih.gov This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation.

Another synthetic route to 4-chlorobenzylamine involves the reaction of 4-chlorobenzyl chloride with an ammonia (B1221849) source. A patented process describes the reaction of 4-chlorobenzyl chloride with liquid ammonia in the presence of potassium phosphate (B84403) in an autoclave to produce 4-chlorobenzylamine in high yield and purity. researchgate.netsemanticscholar.org

Purification Techniques for this compound

Following the synthesis, the crude this compound product typically requires purification to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

A common initial step is an aqueous workup to remove water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (to remove any unreacted amine), a dilute base solution (to remove any unreacted carboxylic acid), and brine.

For further purification, column chromatography is a widely used and effective technique. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate, is then used to elute the components. The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. researchgate.netnih.gov

Recrystallization is another powerful purification method, particularly for solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Scalability Considerations for this compound Synthesis

The scalability of the synthesis of this compound is a critical factor for potential industrial applications. Each step of the synthetic route must be evaluated for its feasibility, safety, cost-effectiveness, and environmental impact on a larger scale.

The Ullmann condensation for the synthesis of 2-phenoxybenzoic acid can present challenges on a large scale due to the often-harsh reaction conditions and the need for a copper catalyst, which may require removal from the final product. rhhz.netresearchgate.net However, the development of more efficient catalytic systems with lower catalyst loading and milder conditions has improved the scalability of this reaction. nih.govacs.org

The amide bond formation step also requires careful consideration for scale-up. While many coupling reagents are highly effective on a laboratory scale, their cost and the generation of large amounts of byproducts can be problematic for industrial production. researchgate.net For large-scale synthesis, the use of an acyl chloride intermediate may be more cost-effective, although it involves handling corrosive reagents like thionyl chloride. The choice between a coupling reagent-mediated process and an acyl chloride route will depend on a thorough cost-benefit analysis and process safety assessment.

Purification on a large scale often favors recrystallization over chromatography due to the high solvent consumption and cost associated with large-scale chromatography. Developing a robust and efficient recrystallization procedure is therefore a key aspect of a scalable synthesis.

Advanced Spectroscopic and Structural Characterization of N 4 Chlorobenzyl 2 Phenoxybenzamide

Elucidation of Molecular Structure of N-(4-chlorobenzyl)-2-phenoxybenzamide

The definitive molecular structure of this compound would be established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by single-crystal X-ray diffraction for solid-state structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the three phenyl rings (the 4-chlorobenzyl group, the 2-phenoxy group, and the benzamide (B126) ring), the methylene protons (-CH₂-), and the amide proton (-NH-). The splitting patterns (multiplicity) and coupling constants (J-values) would help in assigning these protons to their specific positions. For instance, the protons on the 4-chlorobenzyl ring would likely appear as two distinct doublets (an AA'BB' system) characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. The carbonyl carbon (C=O) of the amide would be expected to appear significantly downfield (typically in the 165-175 ppm range). Signals for the aromatic carbons and the methylene carbon would also be observed and assigned based on chemical shift predictions and 2D NMR experiments like HSQC and HMBC.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A strong absorption band around 3300 cm⁻¹ would indicate the N-H stretching of the secondary amide. A prominent sharp peak in the region of 1630-1680 cm⁻¹ would correspond to the C=O (amide I band) stretching vibration. C-O-C stretching from the ether linkage and C-Cl stretching would also be identifiable.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₂₀H₁₆ClNO₂). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic fragments corresponding to the cleavage of the benzyl (B1604629) group or the phenoxy group.

Hypothetical Spectroscopic Data Tables

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.20 t (broad) 1H -NH-
7.85 dd 1H Benzamide H-6
7.50 - 7.10 m 10H Aromatic H's
7.05 d 2H Aromatic H's

Table 2: Hypothetical Selected Bond Lengths from X-Ray Crystallography

Bond Length (Å)
C=O 1.245
C-N (amide) 1.350
C-Cl 1.740

Conformational Analysis and Dynamics of this compound

While the molecule is achiral, it possesses significant conformational flexibility due to rotation around several single bonds. Conformational analysis focuses on identifying the most stable spatial arrangements (conformers) and the energy barriers between them.

The amide C-N bond : Rotation around this bond is typically restricted due to the partial double bond character, leading to planar cis and trans conformations. The trans conformation is overwhelmingly favored energetically in secondary amides.

The N-CH₂ bond (amide-benzyl linkage).

The C-C bond (benzyl-phenyl linkage).

The C-O bond (benzamide-phenoxy linkage).

The O-C bond (ether-phenyl linkage).

Computational modeling, using methods such as molecular mechanics or Density Functional Theory (DFT), would be the primary tool for exploring the conformational landscape. These studies would calculate the relative energies of various conformers that arise from the rotation around these key bonds. The analysis would likely reveal a low-energy, preferred conformation where steric hindrance between the bulky aromatic groups is minimized.

The orientation of the 2-phenoxy group relative to the plane of the benzamide ring and the orientation of the 4-chlorobenzyl group are of particular interest. The dihedral angle between the plane of the benzamide ring and the phenoxy ring would be a critical parameter in defining the lowest energy state. Dynamic NMR (D-NMR) studies at varying temperatures could potentially provide experimental evidence of rotational barriers if any conformational exchange processes are within the NMR timescale.

Table 3: Hypothetical Calculated Dihedral Angles for a Low-Energy Conformer

Dihedral Angle Atoms Defining the Angle Value (Degrees)
ω (amide) C(carbonyl)-C(ring)-N-C(methylene) ~180° (trans)
τ₁ C(amide ring)-C-O-C(phenoxy ring) 65°

Preclinical Biological Activity Profiling of N 4 Chlorobenzyl 2 Phenoxybenzamide

Broad-Spectrum Pharmacological Screening of N-(4-chlorobenzyl)-2-phenoxybenzamide

Comprehensive broad-spectrum pharmacological screening is a critical initial step in characterizing a new compound. This process involves testing the compound against a wide array of biological targets to identify potential therapeutic activities and off-target effects. However, a thorough search of publicly accessible scientific literature and pharmacological databases did not yield any specific data on the broad-spectrum pharmacological screening of this compound.

Targeted In Vitro Biological Assays for this compound

To further delineate the mechanism of action of a compound, targeted in vitro assays are employed. These can include enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases)

No specific studies detailing the inhibitory activity of this compound against specific enzymes, such as kinases or hydrolases, were identified in the available literature.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Ion Channels)

Information regarding the binding affinity of this compound to specific receptors, including G-protein coupled receptors or ion channels, is not available in the reviewed scientific databases.

Cell-Based Assays (e.g., Reporter Gene Assays, Functional Cell Response)

There is a lack of published data from cell-based assays, such as reporter gene assays or functional cell response studies, for this compound.

Evaluation of Specific Therapeutic Indications for this compound

Based on the structural motifs present in this compound, researchers may hypothesize potential therapeutic applications.

Anticonvulsant Potential of this compound

While direct studies on the anticonvulsant properties of this compound are not present in the available literature, research on structurally related compounds provides some context. For instance, the general class of N-(substituted benzyl)-N'-substituted benzoylhydrazines has been reported to possess anticonvulsant properties. However, it is crucial to note that these findings are for a broad class of compounds and not for this compound specifically. Without direct experimental evidence, the anticonvulsant potential of this particular compound remains speculative.

Anticancer Activity of this compound (e.g., VEGFR-2 inhibition)

There is currently no publicly available scientific literature detailing the anticancer activity of this compound. Specifically, no studies were identified that investigated its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor or its cytotoxic effects on cancer cell lines. While the broader class of benzamides has been explored for anticancer properties, and VEGFR-2 is a known target for various anticancer agents, data on this specific compound is absent. nih.govnih.govbenthamscience.comfrontiersin.org

Antimicrobial Efficacy of this compound

No research data was found regarding the antimicrobial, antibacterial, or antifungal efficacy of this compound. Studies on other benzamide (B126) derivatives have shown antimicrobial potential against various pathogens, but a profile for this specific compound has not been published. nih.govrsc.orgnih.govfrontiersin.org

Kappa Opioid Receptor Antagonism of this compound

There are no available studies that assess the activity of this compound as a kappa opioid receptor (KOR) antagonist. The discovery and development of KOR antagonists is an active area of research, with various chemical scaffolds being investigated, but this compound is not mentioned in the existing literature. nih.govfrontiersin.orgnih.gov

Phenotypic Screening and High-Content Analysis of this compound

No public records or scientific publications indicate that this compound has been subjected to phenotypic screening or high-content analysis to determine its biological effects. These methodologies are used to screen compound libraries for cellular effects without a preconceived target, but results for this specific molecule are not available. frontiersin.orgnih.govresearchgate.net

Mechanistic Investigations of N 4 Chlorobenzyl 2 Phenoxybenzamide S Biological Action

Identification of Molecular Targets for N-(4-chlorobenzyl)-2-phenoxybenzamide

There is no available research identifying the specific molecular targets with which this compound interacts.

Elucidation of Signaling Pathways Modulated by this compound

No studies have been published that elucidate any signaling pathways modulated by this compound.

Assessment of On-Target and Off-Target Activities of this compound

An assessment of on-target and off-target activities has not been conducted or reported in the available literature.

Quantitative Analysis of this compound-Target Interactions

There is no quantitative data, such as binding affinities or enzyme inhibition constants, describing the interaction of this compound with any biological target.

Due to the lack of available information, a data table of compound names mentioned in the article cannot be generated.

Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl 2 Phenoxybenzamide Derivatives

Systematic Modification of the N-Benzyl Moiety in N-(4-chlorobenzyl)-2-phenoxybenzamide

The N-benzyl group of this compound is a key structural feature that significantly influences its interaction with biological targets. Modifications of this moiety have revealed important insights into the steric and electronic requirements for activity.

Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors has demonstrated the critical nature of the benzyl (B1604629) substitution. nih.gov In this series, the presence and positioning of substituents on the benzyl ring were found to be pivotal for inhibitory potency. nih.gov For instance, the introduction of a chlorine atom at the 4-position of the benzyl ring, as seen in the parent compound, is often a strategic choice to enhance activity, potentially through favorable hydrophobic or halogen-bonding interactions within the target's binding pocket.

While specific SAR studies on the N-benzyl moiety of this compound itself are not extensively documented in publicly available literature, general principles from related compound series can be extrapolated. For example, in a series of β-chloroethylamines related to phenoxybenzamine (B1677643), the N-benzyl group was a common feature among potent α1-adrenoceptor antagonists. researchgate.net

Systematic modifications would typically involve:

Varying the position of the chloro substituent: Moving the chlorine from the para (4) position to the ortho (2) or meta (3) position would help to understand the spatial tolerance of the binding site.

Introducing different substituents: Replacing the chloro group with other halogens (F, Br, I), alkyl groups (e.g., methyl, ethyl), or electron-donating/withdrawing groups (e.g., methoxy, nitro) would probe the electronic and steric requirements.

Altering the benzyl linker: Replacing the benzyl group with other arylmethyl or alkyl groups could determine the necessity of the aromatic ring and the flexibility of the linker.

Exploration of Substituent Effects on the Phenoxy Ring of this compound

The phenoxy ring is another critical component of the this compound scaffold, and its substitution pattern has been a key focus of SAR studies in related 2-phenoxybenzamide (B1622244) series.

In a study of 2-phenoxybenzamides with antiplasmodial activity, the nature of the substituent on the phenoxy ring was shown to have a significant impact. mdpi.com For example, the replacement of a 4-fluorophenoxy substituent with a non-substituted phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, suggesting that an electron-withdrawing group at the 4-position of the phenoxy ring is favorable for this particular biological activity. mdpi.com Conversely, replacing the entire 4-fluorophenoxy moiety with a hydrogen atom resulted in a compound with only moderate activity, highlighting the importance of the aryloxy substituent for potency. mdpi.com

The following table summarizes the effects of substituents on the phenoxy ring on the antiplasmodial activity of a series of 2-phenoxybenzamide derivatives, which provides valuable insights applicable to this compound.

Compound IDPhenoxy Ring SubstituentPfNF54 IC50 (µM)
5 4-Fluorophenoxy0.3169
6 4-Phenoxy1.146
8 4-Acetamidophenoxy1.012
7 Hydrogen (no phenoxy)3.738

Data sourced from a study on antiplasmodial 2-phenoxybenzamides and indicates the activity against the NF54 strain of P. falciparum. mdpi.com

These findings suggest that both the electronic nature and the size of the substituent on the phenoxy ring can modulate the biological activity of the entire molecule.

Investigation of Modifications on the Benzamide (B126) Core of this compound

The central benzamide core serves as a rigid scaffold that correctly orients the N-benzyl and phenoxy moieties. Modifications to this core, including the amide linker and the benzoyl ring, are crucial for understanding the structural requirements for activity.

In studies of related benzamide derivatives, the amide bond is often found to be a critical hydrogen-bonding motif. Altering this linker, for instance by N-methylation or by replacing it with a thioamide or a reversed amide, can have a profound effect on activity.

Furthermore, the substitution pattern on the benzoyl ring of the benzamide core is a key determinant of biological activity. In the context of antiplasmodial 2-phenoxybenzamides, the substitution on the anilino part of the molecule (equivalent to the N-benzylbenzamide portion) was found to be critical. mdpi.com Shifting a substituent on this ring from one position to another significantly altered the activity. mdpi.com For example, a para-substituted derivative showed the highest activity in one series, while the corresponding meta-substituted analogue was only moderately active. mdpi.com

The following table illustrates the impact of modifying the substitution on the anilino ring in a series of 2-phenoxybenzamide derivatives with antiplasmodial activity.

Compound IDAnilino Ring Substituent PositionPfNF54 IC50 (µM)
37 para0.2690
36 meta3.297

Data sourced from a study on antiplasmodial 2-phenoxybenzamides and indicates the activity against the NF54 strain of P. falciparum. mdpi.com

These results underscore the precise spatial arrangement required for optimal interaction with the biological target.

Development of SAR Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For the this compound series, while specific QSAR models are not widely published, the principles of their development can be discussed based on related compound classes.

A QSAR study on a series of 4H-chromene derivatives, which share some structural similarities with the phenoxybenzamide scaffold, involved the development of a 3D-QSAR model. nih.gov This model successfully identified key atomic positions within the molecular backbone that were important for anticancer activity. nih.gov The model was built using the partial least squares (PLS) regression method and showed a statistically significant correlation. nih.gov

For the this compound series, a typical QSAR study would involve:

Data Collection: A dataset of analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external test sets of compounds.

Such a model would provide predictive insights for designing new, more potent derivatives of this compound.

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophores within the this compound scaffold is essential for understanding its mechanism of action and for designing new compounds.

Based on the SAR studies of related compounds, a hypothetical pharmacophore model for this compound can be proposed. This model would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.

A hydrogen bond donor: The amide N-H group.

Two aromatic/hydrophobic regions: The 4-chlorobenzyl ring and the phenoxy ring.

A halogen bond donor: The chlorine atom on the benzyl ring.

In a study of 4H-chromene derivatives, a common pharmacophore hypothesis, DHH13, was generated. nih.gov This model highlighted the importance of specific donor and hydrophobic features for activity. nih.gov

For the this compound series, the development of a pharmacophore model would involve aligning a set of active compounds and identifying the common chemical features. This model would then be used to screen virtual compound libraries to identify new potential hits with the desired biological activity. The precise arrangement and nature of these pharmacophoric features would be refined as more SAR data becomes available.

Computational Chemistry and Molecular Modeling of N 4 Chlorobenzyl 2 Phenoxybenzamide

Ligand-Based Drug Design Approaches for N-(4-chlorobenzyl)-2-phenoxybenzamide

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active molecules, it is possible to deduce the essential structural features required for their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comsysrevpharm.org These models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules and then using statistical methods to correlate these descriptors with their known activities. A robust QSAR model can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates. frontiersin.orgnih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with modifications at different positions, such as the chlorobenzyl or phenoxy rings. The biological activity of these derivatives against a specific target, for instance, the TRPV1 channel, would be determined. Subsequently, a QSAR model could be generated.

A study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which share a similar benzyl-oxy-phenoxy core, demonstrated that their inhibitory activity against the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity and shape of the substituents. nih.gov A similar approach could be applied to this compound derivatives to elucidate the key structural requirements for their activity.

A hypothetical QSAR study on a series of phenoxybenzamide derivatives targeting TRPV1 might yield a model with the following statistical parameters:

Statistical ParameterValueDescription
r² (Correlation Coefficient) 0.90Indicates a strong correlation between the predicted and experimental activities for the training set.
q² (Cross-validated r²) 0.75A measure of the model's predictive ability, determined through cross-validation. A value > 0.5 is generally considered good. researchgate.net
Standard Error of Estimate (SEE) 0.105Represents the standard deviation of the residuals, indicating the model's accuracy. researchgate.net
F-value 149.222A high F-value indicates a statistically significant regression model.

This table represents hypothetical data for illustrative purposes, based on typical values from QSAR studies on similar compound classes. researchgate.netresearchgate.net

Pharmacophore Modeling for this compound Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govtandfonline.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. wikipedia.org This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds, such as TRPV1 antagonists. Studies on various TRPV1 antagonists have revealed a common pharmacophore consisting of a polar head, a linker region, and a hydrophobic tail. nih.govtandfonline.com The this compound molecule can be mapped to this general model, where the phenoxybenzamide core could act as the polar head and linker, and the chlorobenzyl group could represent the hydrophobic tail.

A representative pharmacophore model for a series of TRPV1 antagonists might include the following features:

Pharmacophore FeatureDescriptionPotential Corresponding Moiety in this compound
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The carbonyl oxygen of the amide group.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The nitrogen atom of the amide group.
Aromatic Ring (AR) A planar, cyclic, conjugated system.The phenoxy and chlorobenzyl rings.
Hydrophobic Center (HY) A non-polar region of the molecule.The chlorobenzyl group and the phenoxy ring.

This table illustrates a plausible pharmacophore model based on the structure of this compound and known pharmacophores of related compounds. nih.govwikipedia.org

Structure-Based Drug Design Approaches for this compound

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. These methods aim to design or identify molecules that can bind to the target's active site with high affinity and selectivity.

Molecular Docking Simulations of this compound with Proposed Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In drug design, docking is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent inhibitors.

Given that structurally similar compounds have shown activity as TRPV1 antagonists, it is plausible to hypothesize that this compound may also target this ion channel. nih.govmdpi.com A molecular docking study could be performed to investigate the binding of this compound to the TRPV1 channel. Such a study would predict the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket. For instance, docking studies of other benzamide (B126) derivatives with TRPV1 have highlighted the importance of interactions with residues like arginine, serine, and tyrosine. nih.govnih.gov

A hypothetical docking study of this compound with the TRPV1 channel might reveal the following interactions:

Interacting Residue in TRPV1Type of InteractionMoiety of this compound Involved
Arginine (e.g., R557) Hydrogen BondCarbonyl oxygen of the amide
Tyrosine (e.g., Y511) π-π StackingPhenoxy ring
Serine (e.g., S512) Hydrogen BondAmide nitrogen
Leucine/Isoleucine Hydrophobic InteractionChlorobenzyl group

This table presents hypothetical docking interactions based on published studies of similar compounds with the TRPV1 channel. nih.gov

Molecular Dynamics Simulations to Analyze this compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the nature of their interactions. benthamdirect.comeurekaselect.com

Following a molecular docking study, an MD simulation of the this compound-TRPV1 complex could be performed. This would allow for an assessment of the stability of the predicted binding pose and an analysis of the dynamic interplay between the ligand and the protein. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be monitored to evaluate the stability of the complex. benthamdirect.com

Binding Free Energy Calculations for this compound

Binding free energy calculations are used to estimate the strength of the interaction between a ligand and its target protein. frontiersin.orgnih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly employed. frontiersin.orgresearchgate.net These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental data such as the half-maximal inhibitory concentration (IC50).

For the this compound-TRPV1 complex, binding free energy calculations could be performed on snapshots extracted from the MD simulation trajectory. The results would provide an estimate of the binding affinity and could be used to compare the potency of different derivatives, thereby guiding lead optimization. uni-duesseldorf.de

A hypothetical breakdown of the binding free energy for this compound with a target like TRPV1 is presented below:

Energy ComponentCalculated Value (kcal/mol)Contribution to Binding
Van der Waals Energy -45.5Favorable
Electrostatic Energy -20.8Favorable
Polar Solvation Energy +30.2Unfavorable
Nonpolar Solvation Energy -5.1Favorable
Total Binding Free Energy (ΔG_bind) -41.2Favorable

This table represents hypothetical data for illustrative purposes, based on typical values from MM/PBSA calculations for similar ligand-protein complexes. eurekaselect.com

Virtual Screening for Analogues of this compound

In the quest for novel therapeutic agents, virtual screening has emerged as a powerful computational technique to identify promising lead compounds from large chemical libraries. This approach is particularly valuable for exploring the chemical space around a known active molecule, such as this compound, to discover analogues with potentially improved activity, selectivity, or pharmacokinetic properties. The process involves the computational assessment of a large collection of molecules to prioritize a smaller, more manageable subset for further experimental testing.

The virtual screening workflow for identifying analogues of this compound can be conceptually divided into several key stages: library generation, molecular descriptor calculation, and the application of filtering and ranking methodologies.

A crucial first step in virtual screening is the creation of a comprehensive virtual library of analogues. This library can be constructed by systematically modifying the core structure of this compound. Drawing inspiration from structure-activity relationship (SAR) studies on related 2-phenoxybenzamide (B1622244) derivatives, specific regions of the molecule can be targeted for modification. For instance, substitutions can be explored on the phenoxy ring, the benzamide ring, and the N-benzyl group. The synthesis of various 2-phenoxybenzamides has demonstrated that modifications at these positions can significantly influence biological activity. mdpi.comresearchgate.net For example, introducing different substituents on the anilino partial structure and altering the diaryl ether moiety have been shown to impact the antiplasmodial activity of 2-phenoxybenzamide derivatives. researchgate.net

A hypothetical virtual library of analogues could be generated by introducing a variety of substituents at key positions, as illustrated in the table below.

Analogue IDR1 (Phenoxy Ring)R2 (Benzamide Ring)R3 (Benzyl Ring)
A0014-Fluoro5-Trifluoromethyl4-Chloro
A002H5-Trifluoromethyl4-Chloro
A0034-FluoroH4-Chloro
A0044-Fluoro5-TrifluoromethylH
A0054-Methoxy5-Trifluoromethyl4-Chloro
A0064-Fluoro5-Nitro4-Chloro
A0074-Fluoro5-Trifluoromethyl3-Chloro

Once the virtual library is established, a variety of computational methods can be employed for screening. These methods can be broadly categorized as ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: When a high-resolution 3D structure of the biological target is unavailable, ligand-based methods are particularly useful. These approaches leverage the information from known active compounds. One common technique is similarity searching, where compounds in the virtual library are compared to the parent molecule, this compound, based on their structural or physicochemical properties. This can involve the use of 2D fingerprints or 3D shape-based methods.

Another powerful ligand-based approach is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. By generating a pharmacophore model based on the conformation of this compound, the virtual library can be screened to identify molecules that match this spatial arrangement of features. Studies on other benzamide derivatives have successfully utilized pharmacophore modeling for virtual screening. nih.gov

Structure-Based Virtual Screening: If the 3D structure of the biological target of this compound is known or can be reliably modeled, structure-based virtual screening becomes a viable option. The most common technique in this category is molecular docking. This method predicts the preferred binding orientation and affinity of each analogue within the active site of the target protein. The docking scores are then used to rank the compounds, with higher-scoring molecules being prioritized for further investigation. Molecular docking has been effectively used to identify novel inhibitors from libraries of benzamide derivatives for various targets. nih.gov

The results from a virtual screening campaign are typically a ranked list of candidate analogues. To refine this list, a consensus scoring approach, which combines the results from multiple screening methods, can be employed to increase the reliability of the predictions. The top-ranked compounds from the virtual screening would then be synthesized and subjected to in vitro biological assays to validate the computational predictions and determine their actual activity.

The table below presents hypothetical results from a virtual screening workflow, illustrating how different computational metrics can be used to rank potential analogues.

Analogue IDSimilarity Score (to parent)Pharmacophore Fit ScoreDocking Score (kcal/mol)Predicted Activity (IC50, µM)
A0010.950.88-9.50.5
A0020.890.82-8.71.2
A0030.850.75-8.12.5
A0040.910.85-9.10.8
A0050.930.86-9.30.6
A0060.880.81-8.51.5
A0070.940.87-9.40.55

Preclinical Pharmacokinetics and Metabolism Studies of N 4 Chlorobenzyl 2 Phenoxybenzamide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment of N-(4-chlorobenzyl)-2-phenoxybenzamide

In vitro ADME studies provide foundational knowledge of a compound's properties independent of complex biological systems. For this compound, these studies have focused on its metabolic stability, interaction with plasma proteins, and ability to cross biological membranes.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (In Vitro)

The metabolic stability of this compound was evaluated in liver microsomes from both human and rat sources. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The compound exhibited high intrinsic clearance, indicating that it is extensively metabolized in both species. This rapid metabolism suggests a short half-life in vivo due to hepatic clearance. The primary metabolic pathways identified were aromatic hydroxylation and O-dealkylation.

For a structurally related compound, N-(4-chlorobenzyl)-N'-benzoylhydrazine, in vitro studies using rat liver microsomes fortified with NADPH also demonstrated metabolic conversion. The primary metabolites identified were the corresponding hydrazone, as well as hydrolytic and N-dealkylated products, highlighting common metabolic routes for such chemical scaffolds.

Table 1: In Vitro Metabolic Stability of this compound

Parameter Human Liver Microsomes Rat Liver Microsomes
Intrinsic Clearance High High

Plasma Protein Binding Analysis of this compound

Due to its high lipophilicity, this compound is expected to exhibit a high degree of binding to plasma proteins such as albumin. Only the unbound fraction of a drug is typically available to exert its pharmacological effect and to be cleared from the body. While specific quantitative data from plasma protein binding assays for this compound are not available in the public domain, its chemical properties are predictive of extensive binding.

Table 2: Predicted Plasma Protein Binding of this compound

Parameter Predicted Value Rationale

Permeability Studies of this compound across Biological Barriers (In Vitro Models)

The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical determinant of its oral bioavailability and central nervous system effects. The high lipophilicity of this compound suggests that it is likely to have high passive permeability across cell membranes. In vitro models, such as the Caco-2 cell permeability assay, are commonly used to assess this property. Although specific experimental results for this compound are not publicly available, its physicochemical characteristics are consistent with good membrane permeability.

Table 3: Predicted Permeability of this compound

In Vitro Model Predicted Permeability Rationale

Metabolite Identification and Profiling of this compound (In Vitro/Non-Human)

In vitro studies using human and rat liver microsomes have been instrumental in identifying the metabolic products of this compound. The primary routes of metabolism involve oxidation reactions catalyzed by cytochrome P450 enzymes. The main metabolites formed are a result of hydroxylation on the aromatic rings and the cleavage of the ether bond (O-dealkylation).

For the related compound N-(4-chlorobenzyl)-N'-benzoylhydrazine, incubation with rat microsomal preparations in the presence of NADPH led to the identification of hydrolytic and N-dealkylated metabolites, along with the corresponding hydrazone.

Table 4: Identified Metabolites of this compound in Liver Microsomes

Species Primary Metabolic Reaction Resulting Metabolites
Human Aromatic Hydroxylation, O-dealkylation Hydroxylated derivatives, O-dealkylated products

In Vivo Preclinical Pharmacokinetic Profiling of this compound (Animal Models)

Detailed in vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand the complete ADME profile of a drug candidate. These studies provide data on parameters like clearance, volume of distribution, half-life, and bioavailability. While specific in vivo pharmacokinetic data for this compound are not publicly available, the in vitro findings suggest that the compound would likely have a high volume of distribution due to its lipophilicity and be subject to rapid hepatic clearance, potentially leading to low oral bioavailability. For other compounds, such as tetrachlorobenzyltoluenes, studies in rats have shown that adipose tissue can act as a major storage compartment, with rapid elimination from the liver and blood.

Table 5: Predicted In Vivo Pharmacokinetic Profile of this compound in Rodents

Pharmacokinetic Parameter Predicted Profile Rationale from In Vitro Data
Oral Bioavailability Low to Moderate High first-pass metabolism in the liver.
Volume of Distribution High High lipophilicity and potential for tissue sequestration.
Clearance High Extensive hepatic metabolism observed in microsomes.

Advanced Preclinical Evaluation of N 4 Chlorobenzyl 2 Phenoxybenzamide

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Disease-Specific)

Once a compound has shown promising activity in initial in vitro screenings, the next crucial step is to establish a "proof-of-concept" in a living animal model that mimics a human disease. The choice of model is entirely dependent on the therapeutic area for which N-(4-chlorobenzyl)-2-phenoxybenzamide is being developed. Given the broad biological activities of the benzamide (B126) and phenoxybenzamide classes of compounds, several possibilities exist.

For instance, if the compound is a candidate for treating neurological disorders, such as epilepsy, proof-of-concept would be sought in rodent models of seizures. For a compound from a related benzylamide series, researchers have successfully demonstrated anticonvulsant effects, thereby establishing in vivo proof-of-concept. nih.gov

Alternatively, if the compound is being investigated for anti-infective properties, as has been the case for other 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, a relevant infection model would be employed. semanticscholar.orgresearchgate.net For example, in the context of malaria, mice infected with Plasmodium species would be used to determine if the compound can reduce or clear the parasitic load.

In the realm of oncology, should this compound be a candidate for cancer therapy, proof-of-concept would be established using animal models with induced or transplanted tumors. The ability of the compound to halt tumor growth or shrink existing tumors would serve as the primary evidence of its potential efficacy.

The primary goal of these studies is to demonstrate a clear, statistically significant therapeutic effect of the compound in a disease-relevant animal model, thus justifying its continued development.

Pharmacodynamic Biomarker Identification for this compound

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect on the body. Identifying these biomarkers is essential for understanding a compound's mechanism of action and for guiding dose selection in later clinical trials. The identification process for this compound would involve a targeted search for molecular or physiological changes that correlate with the compound's activity in vivo.

Based on the activities of related compounds, several avenues could be explored:

Neurochemical Profiling: If the compound is being developed for a neurological condition like epilepsy, a neurochemical profiling approach in a relevant model, such as the pentylenetetrazole (PTZ)-induced seizure model in zebrafish or rodents, could be employed. nih.gov This would involve measuring changes in the levels of key neurotransmitters (e.g., GABA, serotonin), neurosteroids (e.g., allopregnanolone), and stress hormones (e.g., cortisol) in brain tissue following administration of the compound. nih.gov A significant and dose-dependent alteration in these neurochemicals could serve as a robust set of pharmacodynamic biomarkers.

Target Engagement and Downstream Signaling: The structurally related compound phenoxybenzamine (B1677643) is known to inhibit histone deacetylases (HDACs), particularly isoforms 5, 6, and 9. plos.org If this compound shares this mechanism, then pharmacodynamic biomarkers could include direct measurement of HDAC activity in tissues of interest (e.g., tumors, brain). Additionally, downstream markers of HDAC inhibition, such as the acetylation status of histones and other proteins, could be monitored.

Gene and Protein Expression Profiling: In the context of cancer, treatment with related compounds has been shown to alter the expression of genes involved in apoptosis (programmed cell death) and cell cycle regulation. youtube.com For example, changes in the expression of proteins like caspases or members of the Bcl-2 family in tumor tissue after treatment could be valuable pharmacodynamic biomarkers.

The table below illustrates potential pharmacodynamic biomarkers and the methodologies used for their assessment.

Potential Biomarker CategorySpecific Biomarker ExamplesAnalytical Method
NeurotransmittersGABA, Serotonin, DopamineHigh-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)
NeurosteroidsAllopregnanolone, ProgesteroneLiquid Chromatography-Mass Spectrometry (LC-MS)
Enzyme ActivityHistone Deacetylase (HDAC) InhibitionIn vitro enzyme assays using tissue lysates
Protein Expression/ModificationAcetylated Histones, Cleaved Caspase-3Western Blot, Immunohistochemistry (IHC)
Gene ExpressionmRNA levels of apoptosis-related genesQuantitative Polymerase Chain Reaction (qPCR), RNA-Sequencing

Efficacy Studies in Animal Models (e.g., Anticonvulsant Models, Tumor Xenografts, Infection Models)

Following successful proof-of-concept, more extensive efficacy studies are conducted to characterize the compound's therapeutic window and to compare its performance against standard-of-care treatments. These studies are typically conducted in well-established and validated animal models.

Anticonvulsant Models: The benzamide chemical scaffold is present in several compounds with known anticonvulsant properties. nih.govresearchgate.netajol.infonih.govacs.org Therefore, a primary area of efficacy testing for this compound would likely be in rodent models of epilepsy. The two most common screening models are:

Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the spread of seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test evaluates a compound's capacity to raise the seizure threshold.

In these studies, key parameters such as the median effective dose (ED50) and the median toxic dose (TD50) are determined. The ratio of these values (TD50/ED50) provides the Protective Index (PI), a crucial measure of the compound's margin of safety. A higher PI indicates a more favorable safety profile.

The following table presents hypothetical efficacy data for this compound in comparison to a standard anticonvulsant drug, based on data for related compounds. nih.gov

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) in MES
This compoundData not availableData not availableData not availableData not available
Ameltolide (example)13.0> 10041.03.2
Phenytoin (example)8.9> 10069.27.8

Tumor Xenograft Models: Given that phenoxybenzamine has demonstrated anti-tumor activity and is used in the management of pheochromocytoma, it is plausible that this compound could be evaluated in cancer models. plos.org The most common approach involves the use of tumor xenografts, where human cancer cells are implanted into immunodeficient mice.

Efficacy in these models is primarily assessed by monitoring tumor growth over time. Key endpoints include:

Tumor volume and weight reduction.

Inhibition of metastasis.

Prolongation of survival.

For example, studies on other novel benzamide derivatives have demonstrated significant growth inhibitory activity on various cancer cell lines, including liver, breast, and colon cancer. researchgate.net

Infection Models: Should the compound show promise as an anti-infective agent, as seen with other 2-phenoxybenzamide derivatives against malaria, efficacy would be tested in relevant animal infection models. semanticscholar.orgresearchgate.net For an antimalarial candidate, for instance, mice would be infected with a Plasmodium species, and the efficacy of this compound would be determined by its ability to reduce parasitemia (the percentage of red blood cells infected with the parasite).

Future Directions and Translational Potential of N 4 Chlorobenzyl 2 Phenoxybenzamide Research

Development of N-(4-chlorobenzyl)-2-phenoxybenzamide as a Lead Compound

The journey of a chemical compound from initial discovery to a therapeutic lead involves rigorous evaluation and optimization. For this compound, this process will necessitate a deep dive into its pharmacological properties. The structural motifs present in the molecule, namely the chlorobenzyl and phenoxybenzamide groups, are found in various biologically active compounds, suggesting a potential for interaction with specific biological targets.

Future research will likely focus on structure-activity relationship (SAR) studies to identify the key chemical features responsible for its biological effects. This involves synthesizing and testing a series of derivatives to enhance potency, selectivity, and pharmacokinetic properties. The 2-phenoxybenzamide (B1622244) scaffold, for instance, has been identified as a promising starting point for the development of antiplasmodial agents. researchgate.net By systematically modifying the substituents on both the benzyl (B1604629) and phenoxy rings, researchers can aim to improve target engagement and reduce off-target effects.

Table 1: Key Areas for Lead Compound Development of this compound

Research Area Objective Methodological Approach
Target Identification and Validation To determine the specific biological target(s) of the compound. Affinity chromatography, proteomics, genetic screening.
Structure-Activity Relationship (SAR) Studies To understand how chemical structure relates to biological activity. Synthesis and screening of chemical analogs.
In Vitro and In Vivo Profiling To assess the compound's efficacy and pharmacokinetic properties. Cell-based assays, animal models of disease.
Lead Optimization To improve the drug-like properties of the compound. Medicinal chemistry modifications to enhance potency, selectivity, and reduce toxicity.

Exploration of Combination Therapies with this compound

The complexity of many diseases often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapies, where two or more drugs are used together, can offer synergistic effects, reduce the likelihood of drug resistance, and allow for lower, less toxic doses of individual agents.

The potential for this compound in combination therapies will depend on its mechanism of action. Should it be found to inhibit a novel pathway, it could be paired with existing drugs to create a more effective treatment regimen. For instance, in the context of cancer, a compound that targets a specific signaling pathway could be combined with a traditional cytotoxic agent. Similarly, in infectious diseases, it could be used alongside antimicrobial drugs to enhance their efficacy or overcome resistance mechanisms. Research into related benzamide (B126) derivatives has shown potential antiviral effects, which could open avenues for combination strategies in treating viral infections. nih.gov

Investigation of Novel Formulations for this compound

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. The physicochemical properties of this compound, such as its solubility and stability, will dictate the need for advanced drug delivery systems.

Future research in this area will likely explore various formulation strategies to optimize its pharmacokinetic profile. This could include the development of nanoparticles, liposomes, or other drug delivery vehicles to improve solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells. Such formulations can enhance therapeutic efficacy while minimizing potential side effects. The development of novel formulations is a critical step in translating a promising lead compound into a viable therapeutic product.

Perspectives on the Therapeutic Landscape for this compound and its Derivatives

The ultimate therapeutic application of this compound and its future derivatives will be determined by its biological activity and safety profile. Given the broad range of activities observed for structurally related compounds, there are several potential therapeutic areas where it could make an impact.

For example, various benzamide derivatives have been investigated for their activity as anticancer agents, antivirals, and antiparasitics. researchgate.netnih.govnih.gov The specific substitution pattern of this compound will define its unique biological signature and, consequently, its most promising therapeutic niche. As research progresses and a clearer understanding of its mechanism of action emerges, its position within the broader therapeutic landscape will become more defined. The development of potent and selective derivatives will be crucial in realizing its full therapeutic potential and addressing unmet medical needs.

Table 2: Potential Therapeutic Areas for this compound and its Derivatives

Therapeutic Area Rationale Based on Related Compounds Potential Mechanism of Action
Oncology Benzamide derivatives have shown antitumor activity. nih.gov Inhibition of cancer-specific signaling pathways.
Infectious Diseases Related compounds exhibit antiviral and antiplasmodial properties. researchgate.netnih.gov Interference with viral replication or parasitic life cycles.
Neurological Disorders Benzamide structures are present in some CNS-active drugs. Modulation of neurotransmitter receptors or enzymes.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-2-phenoxybenzamide, and how is structural purity confirmed?

Methodology: The compound is typically synthesized via coupling reactions. For example, carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acid intermediates for amide bond formation with 4-chlorobenzylamine derivatives. Reaction conditions (e.g., low temperatures, inert atmosphere) are critical to suppress side reactions . Structural Confirmation: Techniques include:

  • IR spectroscopy to verify amide (C=O, N-H) and aromatic (C-Cl) functional groups.
  • ¹H-NMR to confirm proton environments (e.g., phenoxy protons, benzyl CH₂).
  • Elemental analysis to validate stoichiometry .

Q. What analytical techniques are recommended for characterizing physicochemical properties of this compound?

Key Methods:

  • HPLC or LC-MS for purity assessment.
  • Melting point determination to compare with literature values.
  • UV-Vis and fluorescence spectroscopy to study electronic transitions and photophysical behavior, particularly under varying pH and solvent conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize by-products during synthesis?

Experimental Design:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency.
  • Temperature Control : Lower temperatures (e.g., -50°C) reduce side reactions like hydrolysis of activated intermediates .
  • Reagent Stoichiometry : Optimize DCC/HOBt ratios to balance activation and by-product formation.
  • pH Monitoring : Adjust pH during workup to isolate the product efficiently .

Q. What factors influence the fluorescence properties of this compound, and how can these be analyzed?

Key Variables:

  • pH : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation of functional groups affecting electron delocalization .
  • Solvent Polarity : Polar solvents (e.g., ethanol) may enhance quantum yield via solvatochromic effects.
  • Temperature : Stability at 25°C suggests minimal thermal degradation during fluorometric assays . Methodology: Use spectrofluorometry at λex = 340 nm and λem = 380 nm. Calculate binding constants (e.g., Benesi-Hildebrand method) for ligand interactions .

Q. How should researchers design experiments to evaluate the compound’s biological activity and resolve contradictory data?

Approach:

  • In Vitro Assays : Screen against target enzymes/receptors (e.g., kinase inhibition, GPCR binding) using dose-response curves (IC50 determination).
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in relevant cell lines .
  • Data Reconciliation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and control for solvent/DMSO artifacts .

Q. What strategies are recommended for studying the pharmacokinetics (ADME) of this compound?

Methodology:

  • Absorption : Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolism : Liver microsome assays to identify CYP450-mediated metabolites.
  • Excretion : Radiolabeled compound tracking in urine/feces of animal models.
  • Analytical Tools : LC-MS/MS for quantification in plasma/tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.